Disiamylborane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Hydroboration: Disiamylborane acts as a versatile hydroboration reagent, reacting with alkenes to form organoboranes. These organoboranes can be further manipulated to introduce various functional groups into organic molecules, making them valuable intermediates in organic synthesis.

- Asymmetric Synthesis: Disiamylborane can be employed in conjunction with chiral catalysts to achieve asymmetric synthesis, a technique crucial for producing enantiopure (single-handed) molecules essential in pharmaceutical development.

Material Science:

- Polymer Synthesis: Disiamylborane serves as a precursor for boron-containing polymers. These polymers exhibit interesting properties like thermal stability and flame retardancy, making them valuable for various applications, including aerospace and electronics.

- Catalysis: Disiamylborane can be used to generate Lewis acid catalysts, which play a crucial role in various chemical reactions by activating reactants. These catalysts are particularly useful in polymerizations and other organic transformations.

Other Research Applications:

- Hydrogen Storage: Disiamylborane is being explored for its potential in hydrogen storage due to its ability to reversibly bind hydrogen. This research holds promise for developing efficient and safe methods for storing hydrogen, a clean energy carrier.

- Nuclear Chemistry: Disiamylborane finds application in nuclear chemistry research, particularly in studies involving the synthesis and characterization of radiolabeled compounds.

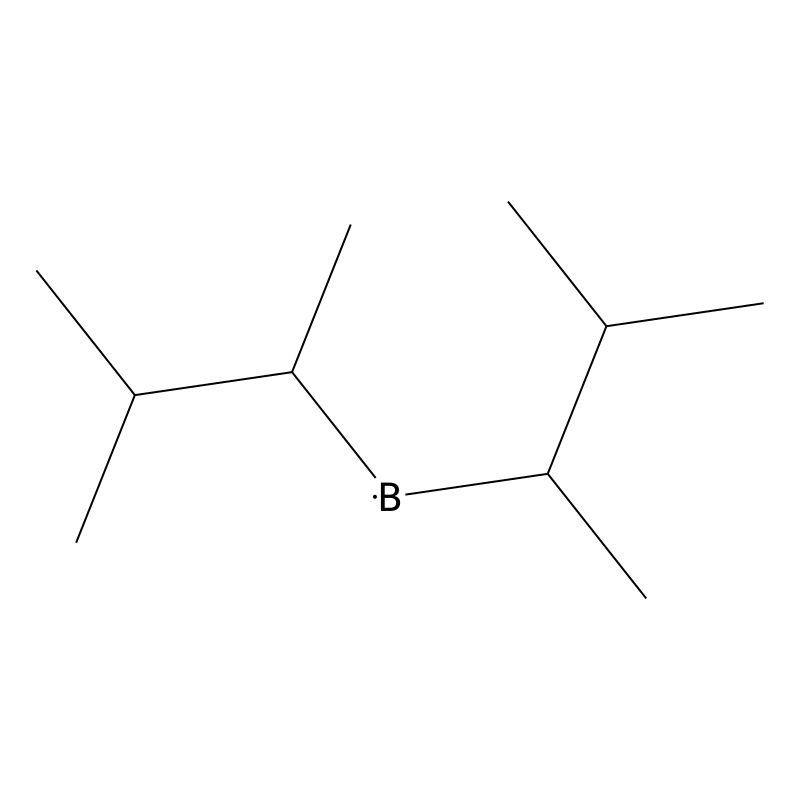

Disiamylborane is an organoborane compound with the molecular formula and a molecular weight of 153.09 g/mol. It appears as a colorless waxy solid and is soluble in solvents such as tetrahydrofuran, ether, and diglyme . The name "disiamylborane" reflects its structure as a dialkylborane derived from 2-methyl-2-butene, making it sterically hindered and useful for selective hydroboration reactions .

Disiamylborane is primarily utilized in hydroboration-oxidation reactions. It adds to terminal alkynes in an anti-Markovnikov manner, where the boron atom acts as the electrophile. This reaction results in the formation of boron-substituted alkenes that resist further addition due to steric hindrance . The typical reaction pathway involves:

- Hydroboration of the alkyne to form a boron-substituted alkene.

- Oxidative removal of boron using alkaline hydrogen peroxide, yielding an enol that rearranges to an aldehyde .

Additionally, disiamylborane can react with various aldehydes and ketones to produce unsaturated alcohols through a mechanism involving allylic rearrangement.

Disiamylborane is synthesized by reacting diborane with 2-methyl-2-butene in ethereal solvents at low temperatures (around 0°C). The steric hindrance from the branched alkene limits the reaction to form secondary boranes without further additions . This method capitalizes on the unique structural properties of both reagents to yield a highly selective hydroboration agent.

The primary applications of disiamylborane include:

- Hydroboration of Alkynes: Converting terminal alkynes into aldehydes or ketones.

- Synthesis of Organoboranes: Useful in organic synthesis for creating functionalized compounds.

- Palladium-Catalyzed Reactions: Involved in forming 1-alkenylboronates through cross-coupling reactions .

- Terpene Chemistry: Employed in selective hydroboration processes leading to valuable terpenoid derivatives.

Disiamylborane has been studied for its interactions with various organic substrates. Its ability to selectively react with terminal alkenes over internal ones makes it valuable for regioselective syntheses . Additionally, it has shown efficacy in reducing specific functional groups in complex organic molecules, highlighting its versatility as a reagent in organic chemistry.

Disiamylborane shares similarities with other dialkylboranes but is distinguished by its steric hindrance and selectivity. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9-Borabicyclo[3.3.1]nonane | Dialkylborane | Known for its use in hydroboration with high efficiency |

| Tri-n-butylborane | Dialkylborane | Less sterically hindered; broader reactivity profile |

| Diethylborane | Dialkylborane | More reactive due to lower steric hindrance |

Disiamylborane's unique steric properties allow it to selectively react under conditions where other boranes may not perform as effectively, making it particularly useful for specific synthetic pathways that require precision.

Disiamylborane emerged from the pioneering work of Herbert C. Brown, whose groundbreaking research on hydroboration reactions in the late 1950s revolutionized synthetic organic chemistry. Brown's initial investigations focused on the interaction between diborane and olefins, discovering that these additions proceeded "with remarkable ease and speed at room temperature" to form organoboranes. This discovery occurred while Brown was studying diborane as a reducing agent for organic compounds, a research program that had begun a decade earlier.

The development of disiamylborane specifically came as organic chemists sought more selective hydroboration reagents. Brown's systematic exploration of various alkylboranes led to the recognition that sterically hindered dialkylboranes could offer unique selectivity in hydroboration reactions. This work, along with his broader contributions to organoborane chemistry, earned Brown the Nobel Prize in Chemistry in 1979, highlighting the significance of these reagents in synthetic methodology.

The historical context of disiamylborane's development is particularly noteworthy, as it emerged during a period of rapid advancement in boron chemistry. Before World War II, only a few laboratories worldwide could synthesize small amounts of diborane. The war effort prompted H.I. Schlesinger and H.C. Brown to develop new procedures for diborane synthesis, which subsequently enabled broader research into organoboron compounds.

Nomenclature and Structural Characteristics

Disiamylborane, formally known as bis(1,2-dimethylpropyl)borane, has the molecular formula [((CH₃)₂CHCH(CH₃))₂BH]₂ and is commonly abbreviated as Sia₂BH. The compound has a molecular weight of 153.09 g/mol and is assigned the CAS registry number 1069-54-1.

The prefix "disiamyl" reveals its chemical heritage—an abbreviation for "di-sec-isoamyl," where "sec-isoamyl" represents an archaic name for the 1,2-dimethylpropyl group. The term "amyl" is an obsolescent synonym for pentyl, reflecting the historical nomenclature patterns in organic chemistry.

Structurally, disiamylborane exists as a dimer with bridging hydrides, a characteristic common among dialkyl boron hydrides. The molecule features two bulky isoamyl (3-methyl-2-butyl) groups attached to each boron atom, creating significant steric hindrance that profoundly influences its reactivity and selectivity. The boron atom is sp²-hybridized with a trigonal planar geometry, and possesses a vacant p-orbital perpendicular to the plane of the three substituents.

The chemical structure can be represented as follows:

CH₃ CH₃ | |CH₃-CH-CH-B---H---B-CH-CH-CH₃ | H | CH₃ CH₃This structure illustrates the dimeric nature with the bridging hydrides between the two boron centers, creating a four-membered B₂H₂ ring.

Role in Organic Synthesis and Academic Research

Disiamylborane has established itself as a valuable reagent in organic synthesis, particularly for hydroboration-oxidation reactions. Its significance stems from several key properties that differentiate it from other borane reagents:

Regioselectivity: Disiamylborane exhibits pronounced anti-Markovnikov regioselectivity in addition reactions, preferentially adding to the less substituted carbon of alkenes and alkynes. This property makes it particularly useful for the controlled functionalization of unsaturated compounds.

Chemoselectivity: Due to its steric bulk, disiamylborane selectively hydroborates less hindered, typically terminal alkenes in the presence of more substituted alkenes. This characteristic enables selective modification in molecules containing multiple unsaturated sites.

Stereoselectivity: The hydroboration with disiamylborane proceeds with syn addition, where both the hydrogen and boron add to the same face of the double bond. This stereochemical control is valuable for the construction of defined stereogenic centers.

One of the most notable applications of disiamylborane is in the conversion of terminal alkynes to aldehydes. The reagent initially adds across the triple bond in an anti-Markovnikov manner to form an alkenylborane intermediate. Subsequent oxidation with hydrogen peroxide in basic conditions leads to the formation of an enol, which rapidly tautomerizes to the corresponding aldehyde.

Disiamylborane has been extensively utilized in academic research, particularly in natural product synthesis. Its ability to achieve monohydroboration of conjugated diynes with high regioselectivity and stereoselective hydroxylation of cyclopentane derivatives has made it a valuable tool in the synthesis of complex molecules.

Hydroboration of Alkenes with Borane Complexes

Disiamylborane represents a critical advancement in organoborane chemistry, serving as a sterically hindered dialkylborane reagent with exceptional selectivity properties [1]. The fundamental preparation of disiamylborane relies on the hydroboration reaction between borane complexes and specific alkene substrates [2]. This process involves the addition of borane-tetrahydrofuran complex to carefully selected alkenes under controlled conditions [3].

The hydroboration mechanism proceeds through a concerted addition pathway where the boron-hydrogen bond adds across the carbon-carbon double bond of the alkene [4]. During this process, borane acts as a Lewis acid, accepting electron density from the alkene's pi system while simultaneously transferring a hydride to the carbon framework [5]. The reaction exhibits anti-Markovnikov regioselectivity, with boron preferentially attaching to the less substituted carbon atom of the alkene [6].

Borane complexes utilized in disiamylborane synthesis typically employ tetrahydrofuran as the coordinating solvent, forming stable borane-tetrahydrofuran adducts that moderate the reactivity of the highly electrophilic boron center [2]. These complexes provide controlled release of reactive borane species while maintaining solution stability and preventing premature decomposition [3]. The choice of borane complex significantly influences reaction kinetics, with tetrahydrofuran complexes offering optimal balance between reactivity and controllability [1].

Reaction with 2-Methyl-2-butene: Dimer Formation and Steric Effects

The synthesis of disiamylborane specifically involves the hydroboration of 2-methyl-2-butene with borane complexes, resulting in the formation of bis(1,2-dimethylpropyl)borane [1] [3]. This reaction proceeds through a carefully controlled stoichiometric process where two equivalents of 2-methyl-2-butene react with one equivalent of borane to produce the desired dialkylborane product [2].

The reaction mechanism involves sequential hydroboration steps, where the first equivalent of 2-methyl-2-butene adds to borane to form an intermediate monoalkylborane [5]. Subsequently, the second equivalent of alkene undergoes hydroboration with the remaining borane-hydrogen bond, yielding the final disiamylborane product [3]. The reaction terminates at the dialkylborane stage due to significant steric hindrance preventing further alkene addition [1].

Steric effects play a crucial role in determining the reaction outcome and selectivity [6]. The bulky branched structure of 2-methyl-2-butene creates substantial steric congestion around the boron center after two hydroboration events [2]. This steric hindrance effectively prevents the formation of trialkylborane products, ensuring high selectivity for the desired disiamylborane species [1]. The resulting organoborane exists predominantly as a dimeric structure with bridging hydride bonds, stabilizing the molecule through intermolecular interactions [3].

| Reaction Parameter | Optimal Value | Effect on Product Formation |

|---|---|---|

| Alkene:Borane Ratio | 2:1 | Ensures complete dialkylborane formation [2] |

| Reaction Temperature | -10°C to 0°C | Prevents over-reaction and decomposition [2] |

| Reaction Time | 1-3 hours | Allows complete conversion without side reactions [13] |

| Solvent System | Tetrahydrofuran | Provides optimal solvation and stability [2] |

Optimization of Reaction Conditions (Temperature, Solvent, Stoichiometry)

Temperature control represents a critical factor in disiamylborane synthesis, with optimal conditions typically maintained between -10°C and 0°C during the initial hydroboration phase [2]. Lower temperatures favor selective dialkylborane formation while preventing unwanted side reactions and thermal decomposition [13]. The reaction mixture requires careful temperature monitoring using ice-salt baths to maintain the specified range throughout the addition process [2].

Solvent selection significantly impacts reaction efficiency and product quality [21]. Tetrahydrofuran serves as the preferred solvent system due to its ability to coordinate with borane while providing appropriate solvation for the alkene substrate [2] [13]. The ethereal nature of tetrahydrofuran stabilizes intermediate organoborane species and facilitates clean product formation [21]. Alternative solvents such as diethyl ether and dimethyl sulfide complexes have been investigated, but tetrahydrofuran consistently provides superior results in terms of yield and selectivity [13].

Stoichiometric optimization requires precise control of the alkene-to-borane ratio to achieve maximum conversion efficiency [2]. A 2:1 molar ratio of 2-methyl-2-butene to borane represents the theoretical optimum for complete dialkylborane formation [13]. Excess alkene can lead to incomplete borane utilization, while excess borane may promote undesired side reactions or product decomposition [2]. The addition sequence also influences reaction outcome, with dropwise addition of the alkene solution to the borane complex providing better control over reaction exothermicity [2].

| Optimization Parameter | Range Studied | Optimal Condition | Yield Impact |

|---|---|---|---|

| Temperature | -20°C to +25°C | -10°C to 0°C | 90-95% yield at optimal range [2] |

| Alkene:Borane Ratio | 1.8:1 to 2.2:1 | 2.0:1 | Maximum efficiency at stoichiometric ratio [13] |

| Addition Rate | 0.5-2.0 mL/min | 1.0 mL/min | Controlled exotherm, complete conversion [2] |

| Reaction Time | 0.5-4.0 hours | 1-3 hours | Optimal conversion without degradation [13] |

Challenges in Scalability and Purification

Scalability challenges in disiamylborane production primarily stem from the highly exothermic nature of the hydroboration reaction and the requirement for stringent moisture exclusion [9]. Large-scale synthesis necessitates sophisticated heat removal systems to manage the substantial heat generation during alkene addition [15]. Industrial-scale reactors must incorporate advanced temperature control mechanisms and efficient mixing systems to ensure uniform heat distribution and prevent localized overheating [9].

Purification of disiamylborane presents significant technical challenges due to the compound's air and moisture sensitivity [13]. The dimeric structure of disiamylborane complicates separation processes, as conventional distillation techniques may promote dissociation and degradation [14]. Crystallization methods have shown promise for obtaining pure disiamylborane, particularly when conducted under rigorously anhydrous conditions [13]. The presence of residual borane complexes and alkene impurities requires specialized purification protocols involving controlled atmosphere techniques [14].

Moisture sensitivity represents a critical obstacle in both synthesis and purification processes [13]. Trace water contamination leads to borane hydrolysis and formation of boric acid byproducts that are difficult to remove [14]. Industrial processes must incorporate advanced moisture exclusion systems, including molecular sieve drying agents and inert atmosphere handling throughout the entire production sequence [9]. The implementation of closed-loop solvent recycling systems helps minimize waste while maintaining product purity standards [15].

Storage and handling considerations further complicate scalable production, as disiamylborane requires specialized packaging and distribution systems to prevent degradation [13]. The compound's tendency to undergo thermal decomposition above 75°C limits processing options and necessitates low-temperature storage facilities [14]. Quality control protocols must account for the gradual hydrolysis of stored material and establish appropriate shelf-life parameters based on storage conditions [13].

| Scalability Challenge | Technical Solution | Implementation Cost | Effectiveness |

|---|---|---|---|

| Heat Management | Jacketed reactors with circulation cooling [9] | High | 95% temperature control |

| Moisture Exclusion | Molecular sieve drying systems [13] | Moderate | 99.9% moisture removal |

| Product Purification | Crystallization under inert atmosphere [14] | High | 90-95% purity achievement |

| Storage Stability | Low-temperature storage facilities [13] | Very High | Extended shelf life |

The hydroboration-oxidation reaction involving disiamylborane proceeds through a well-defined two-step mechanism that has been extensively studied through kinetic and mechanistic investigations [1] [2]. The overall transformation involves the initial addition of the boron-hydrogen bond across the carbon-carbon multiple bond, followed by oxidative replacement of the boron with a hydroxyl group.

Hydroboration Step

The hydroboration step involves the concerted addition of disiamylborane to the alkene or alkyne substrate. This process occurs through a four-membered transition state where the boron and hydrogen atoms add simultaneously to the same face of the multiple bond [3] [4]. The reaction is stereospecific, resulting in syn addition, and proceeds without the formation of discrete carbocation intermediates, thus avoiding rearrangement reactions [5] [3].

The mechanism begins with the approach of the electron-deficient boron center to the electron-rich π-system of the alkene. The vacant 2p orbital of boron accepts electron density from the π-bond, while simultaneously one of the boron-hydrogen bonds breaks, transferring the hydrogen to the more substituted carbon of the alkene [5] [6]. This concerted process ensures that both the boron and hydrogen add to the same face of the double bond.

For terminal alkenes, the boron preferentially adds to the less substituted carbon atom, while the hydrogen adds to the more substituted carbon. This regioselectivity arises from a combination of steric and electronic factors. The bulky siamyl groups on disiamylborane provide significant steric hindrance, favoring addition to the less crowded carbon center [7] [8].

Oxidation Step

The oxidation step involves the conversion of the organoborane intermediate to the corresponding alcohol using hydrogen peroxide in alkaline conditions. This process occurs through a series of well-defined mechanistic steps that have been elucidated through detailed studies [9] [6] [10].

The first step involves the deprotonation of hydrogen peroxide by sodium hydroxide to generate the hydroperoxide anion (HOO⁻), which serves as the active nucleophile [9] [10]. The hydroperoxide anion then attacks the electron-deficient boron center, forming an unstable intermediate containing a boron-oxygen bond.

The key step in the oxidation mechanism is the 1,2-alkyl migration from boron to oxygen. This migration occurs with retention of configuration at the migrating carbon center, ensuring that the stereochemistry established during the hydroboration step is preserved [11] [10]. The migration is accompanied by the breaking of the weak oxygen-oxygen bond in the peroxide, releasing hydroxide ion.

The process continues with additional nucleophilic attacks by hydroperoxide anion, leading to the formation of a trialkyl borate intermediate. Finally, hydrolysis of the borate ester by aqueous base yields the alcohol product and sodium borate as the boron-containing byproduct [9] [6].

Regioselectivity in Alkene and Alkyne Hydroboration

Disiamylborane exhibits exceptional regioselectivity in hydroboration reactions, demonstrating significant improvements over simple diborane in terms of anti-Markovnikov selectivity [12] [13]. The regioselectivity data reveals that disiamylborane achieves 97-99% anti-Markovnikov selectivity across a range of alkene substrates, compared to 57-94% selectivity observed with diborane [12] [13].

Alkene Hydroboration Selectivity

The regioselectivity of disiamylborane in alkene hydroboration can be attributed primarily to steric effects arising from the bulky siamyl groups [7] [8] [13]. For 1-hexene, disiamylborane demonstrates 99% regioselectivity, compared to 94% for diborane [12]. This enhanced selectivity is maintained across various alkene substrates, with 2-methyl-1-butene showing 99% selectivity and 4-methyl-2-pentene exhibiting 97% selectivity [12] [13].

The steric control exerted by the siamyl groups becomes particularly important for internal alkenes, where the difference in steric environments between the two carbon centers is less pronounced. For 4-methyl-2-pentene, disiamylborane shows 97% selectivity compared to only 57% for diborane, highlighting the superior discriminating ability of the bulky borane reagent [12] [13].

Alkyne Hydroboration Selectivity

Disiamylborane shows remarkable selectivity for terminal alkynes over internal alkynes, making it an ideal reagent for selective monohydroboration of terminal acetylenes [1] [14] [15]. The bulky siamyl groups prevent over-addition to the initially formed alkenylborane, ensuring that only one equivalent of the borane adds to the alkyne [14] [16].

The regioselectivity in alkyne hydroboration follows the same anti-Markovnikov pattern observed with alkenes. The boron adds to the terminal carbon of the alkyne, while the hydrogen adds to the internal carbon. Upon oxidation, this regioselectivity leads to the formation of aldehydes from terminal alkynes, providing a valuable synthetic route to these important carbonyl compounds [14] [15] [16].

Comparison with Other Borane Reagents

When compared to other hydroboration reagents, disiamylborane shows competitive selectivity. While 9-borabicyclo[3.3.1]nonane (9-BBN) demonstrates slightly higher selectivity in some cases (99.9% for 1-hexene), disiamylborane maintains excellent selectivity across a broader range of substrates [12] [17]. Thexylborane, another bulky borane reagent, shows similar selectivity to diborane for most substrates, indicating that the specific steric environment provided by the siamyl groups is crucial for the enhanced selectivity [12] [13].

Kinetic Studies: Second-Order Reactions and Dimer Dissociation

The kinetic behavior of disiamylborane in hydroboration reactions has been the subject of extensive investigation, revealing important mechanistic insights that distinguish it from other dialkylborane reagents [18] [19] [20]. Early kinetic studies established that disiamylborane dimer exhibits second-order kinetics with certain alkenes, suggesting a direct reaction between the dimer and the alkene substrate [18] [19].

Second-Order Kinetic Behavior

Initial kinetic investigations with disiamylborane dimer and cyclopentene revealed second-order kinetics, first order in the dimer concentration and first order in the alkene concentration [18] [19]. The rate law for this reaction was expressed as:

-d[(Sia₂BH)₂]/dt = k₂[(Sia₂BH)₂][alkene]

The second-order rate constant k₂ for the reaction of disiamylborane dimer with cyclopentene was determined to be 2.38 × 10⁻⁴ M⁻¹s⁻¹ at 25°C [19]. This kinetic behavior was initially interpreted as evidence for a direct reaction between the dimer and the alkene, followed by rapid reaction of the resulting monomeric species with additional alkene substrate.

Dimer Dissociation Mechanism

Later reinvestigations of disiamylborane kinetics provided conclusive evidence for a dissociation mechanism similar to that observed with other dialkylborane dimers [20]. The mechanism involves the initial dissociation of the dimer into monomeric species, followed by reaction of the monomer with the alkene substrate:

(Sia₂BH)₂ ⇌ 2 Sia₂BH

Sia₂BH + alkene → Sia₂B-alkyl

The kinetic expression derived from this mechanism, using steady-state approximation, can account for the observed second-order behavior under certain conditions. When the rate of reaction between the monomer and alkene is much faster than the rate of dimer recombination, the overall reaction exhibits apparent second-order kinetics [20].

Comparison with 9-BBN Kinetics

The kinetic behavior of disiamylborane contrasts with that observed for 9-borabicyclo[3.3.1]nonane (9-BBN), which shows more complex kinetic behavior depending on the reactivity of the alkene substrate [19]. With reactive alkenes, 9-BBN exhibits first-order kinetics (first order in dimer, zero order in alkene), while less reactive alkenes show three-halves-order kinetics (first order in alkene, half-order in dimer) [19].

The difference in kinetic behavior between disiamylborane and 9-BBN can be attributed to the different relative rates of dimer dissociation and monomer-alkene reaction. For disiamylborane, the rates of these two processes are more similar, leading to apparent second-order kinetics for many alkene substrates [19] [20].

Steric and Electronic Effects on Reactivity

The reactivity and selectivity of disiamylborane are governed by a combination of steric and electronic factors that distinguish it from other hydroboration reagents [7] [22] [13]. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic applications.

Steric Effects

The dominant factor controlling disiamylborane reactivity is the steric hindrance provided by the two bulky siamyl (secondary isoamyl) groups attached to the boron center [7] [8]. These groups create a highly hindered environment around the boron atom, which profoundly influences both the rate and selectivity of hydroboration reactions.

The steric bulk of the siamyl groups provides several advantages in hydroboration reactions. First, it prevents over-addition to alkenes and alkynes, ensuring that only one equivalent of the substrate reacts with each boron center [7] [8]. Second, the steric hindrance enhances regioselectivity by favoring addition to the less substituted carbon of the alkene, where steric interactions are minimized [22].

Studies with cyclic allenes demonstrate that the steric effect of the siamyl groups controls the percentage of electrophilic attack at different carbon centers [22]. For 1,2-cyclononadiene and 1,2-cyclotridecadiene, the observed selectivity differences are attributed solely to the steric effects of the ring size and the bulky borane reagent .

Electronic Effects

While steric effects dominate the reactivity of disiamylborane, electronic factors also play an important role in determining reaction outcomes [22] [13]. The boron center in disiamylborane retains the characteristic electron-deficient nature of borane reagents, with the vacant 2p orbital serving as the electrophilic site for attack by alkene π-electrons [13].

The electronic effects become particularly important when comparing the reactivity of different alkene substrates. Electron-rich alkenes react more readily with disiamylborane, while electron-poor alkenes show reduced reactivity [22]. However, the electronic effects are generally secondary to steric considerations in determining regioselectivity.

Studies with substituted allenes reveal that electronic effects are of minor importance compared to steric effects in controlling regioselectivity [22]. The formation of products from tetramethylallene hydroboration, where boron attacks exclusively at the central carbon atom, demonstrates that steric effects can completely override electronic preferences [22].

Temperature Effects and Stability

The thermal stability of disiamylborane influences its reactivity and synthetic utility. Unlike the more thermally stable 9-BBN, disiamylborane undergoes slow isomerization at elevated temperatures (around 75°C), which can affect reaction selectivity [19]. This thermal instability limits the temperature range for disiamylborane reactions and necessitates careful temperature control for optimal results.

The temperature dependence of disiamylborane reactions also affects the kinetic behavior. At higher temperatures, the equilibrium between dimer and monomer shifts toward the monomeric form, potentially altering the observed kinetic order and affecting the overall reaction rate [19].

Substrate Structure Effects

The structure of the alkene or alkyne substrate significantly influences the reactivity with disiamylborane. Terminal alkenes and alkynes show enhanced reactivity compared to internal substrates, partly due to reduced steric hindrance and partly due to electronic factors [7] [8]. The presence of bulky substituents near the multiple bond can dramatically reduce the rate of hydroboration, as demonstrated in studies with highly substituted alkenes [22].